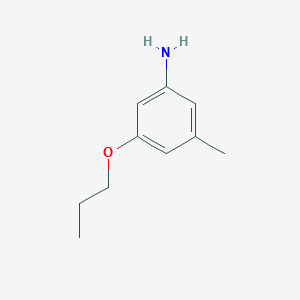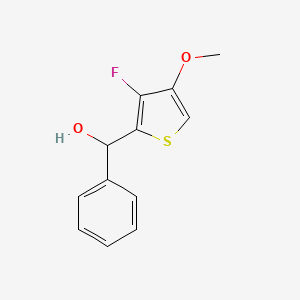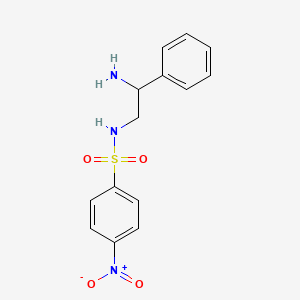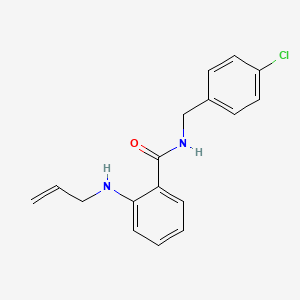
3-Methyl-5-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-propoxyaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by a methyl group at the third position and a propoxy group at the fifth position on the aniline ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-propoxyaniline can be achieved through several methods. One common approach involves the nitration of 3-methyl-5-propoxybenzene followed by reduction of the nitro group to an amine. Another method includes the direct nucleophilic substitution of halogenated precursors with aniline derivatives under high-temperature conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts such as palladium in amination reactions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-5-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts or sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted anilines, quinones, and other aromatic derivatives .
Applications De Recherche Scientifique
3-Methyl-5-propoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-propoxyaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It may also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
3-Methyl-5-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.
3-Methyl-5-butoxyaniline: Contains a butoxy group, leading to different physical and chemical properties.
3-Methyl-5-methoxyaniline: Features a methoxy group, which affects its reactivity and applications.
Uniqueness: 3-Methyl-5-propoxyaniline is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the propoxy group provides distinct steric and electronic effects compared to other similar compounds, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
3-methyl-5-propoxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-4-12-10-6-8(2)5-9(11)7-10/h5-7H,3-4,11H2,1-2H3 |
Clé InChI |
LBHNHYFNGNOPAY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=CC(=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)





![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)


![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)


